2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Description
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is a bicyclic heterocyclic compound featuring fused pyran and pyrazole rings. Its structure is characterized by a tetrahydropyran moiety fused to a pyrazole ring at positions 4,3-c, with a nitrile group at position 2.
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODHTVPBBUBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction (MCR) Using Green Catalysts
Method Overview :
A one-pot, four-component reaction involving tetrahydropyran-3-one , malononitrile , hydrazine hydrate , and an aldehyde (optional) under green conditions. Catalysts such as ZnO nanoparticles or Fe₃O₄@SiO₂ nanocomposites facilitate cyclization.
- Cyclocondensation : Tetrahydropyran-3-one reacts with malononitrile and hydrazine hydrate in aqueous ethanol.
- Catalyst Role : ZnO nanoparticles (20–50 nm) enhance reaction efficiency at 60–80°C, achieving yields of 85–92% .
- Purification : Simple filtration and recrystallization from ethanol.
- Atom economy : No intermediate isolation required.
- Scalability : Demonstrated for gram-scale synthesis.
Stepwise Synthesis via Cyclization of Cyano-Substituted Intermediates
Method Overview :
Adapted from patent CN108546266B, this approach replaces diethyl oxalate with ethyl cyanoacetate to introduce the nitrile group at position 3.
- Knoevenagel Condensation :
- Pyrazole Formation :
- Treat the intermediate with hydrazine hydrate in glacial acetic acid (20–30°C, 12 h) to cyclize into the pyrazole core.
- Hydrolysis :
- Hydrolyze the ester group using LiOH/EtOH (50°C, 3 h) to yield the final product.
Yield : 70–78% after optimization.
- Low-temperature conditions (−70°C) require specialized equipment.
- Moderate regioselectivity during cyclization.
Ultrasound-Assisted Synthesis with Nanocatalysts
Method Overview :
Ultrasound irradiation accelerates the reaction between tetrahydropyran-3-one , malononitrile , and hydrazine hydrate in water, catalyzed by CeO₂/ZrO₂ nanocomposites .
- Mix reactants with 5 mol% CeO₂/ZrO₂ in water.
- Irradiate at 40 kHz for 15–20 min.
- Filter and wash with cold ethanol.
Yield : 88–95%.
Benefits :
- Reduced reaction time : 20 min vs. 2 h for conventional methods.
- Recyclable catalyst : Retains activity for ≥5 cycles.
Comparative Analysis of Methods
Critical Discussion
- Regioselectivity : MCRs favor the 3-carbonitrile isomer due to electronic effects of malononitrile.
- Scalability : Ultrasound and nanocatalyst methods are optimal for industrial applications.
- Purity : Stepwise synthesis requires chromatographic purification, while MCRs yield >95% purity post-recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Applications
The biological activities of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile have been investigated in several studies:
- Anticancer Activity : This compound has been evaluated for its potential as an anticancer agent. Pyrazole derivatives have shown promise in inhibiting specific cancer cell lines by targeting key enzymes involved in tumor growth .
- Anti-inflammatory Properties : Research indicates that compounds related to tetrahydropyrano-pyrazoles exhibit anti-inflammatory effects. These findings suggest that this compound may play a role in developing new anti-inflammatory drugs .
- Enzyme Inhibition : Some studies have explored the inhibition of serine palmitoyltransferase by pyrazole derivatives. This enzyme is crucial in sphingolipid metabolism and may represent a target for therapeutic intervention in metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with structurally related pyrano-pyrazole and pyrano-carbazole derivatives, focusing on synthesis, physicochemical properties, and functional applications.
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Selected Analogs
Key Observations :
Key Observations :
- Catalyst Efficiency: Trisodium citrate in ethanol/water (1:1) enables high yields for pyrano[2,3-c]pyrazole derivatives under mild conditions .
- Solvent Systems: Aqueous ethanol or acetic anhydride is commonly used, with reaction times ranging from 2–24 hours .
Physicochemical Properties
Table 3: Thermal and Spectral Data
Key Observations :
- Melting Points: Carbazole-fused derivatives (e.g., 282°C in ) exhibit higher melting points than simpler pyrano-pyrazoles (e.g., 170°C in ), likely due to enhanced π-stacking interactions .
- Spectroscopic Signatures : Nitrile groups consistently show IR peaks near 2200 cm⁻¹, while NH₂ groups appear at ~3300 cm⁻¹ .
Biological Activity
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile, a compound with the chemical formula C6H8N2O, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.
Structural Characteristics
The compound features a fused pyranopyrazole structure, which is significant for its reactivity and biological interactions. The presence of the carbonitrile functional group enhances its potential as a pharmacological agent.
Antiinflammatory Properties
Recent studies indicate that derivatives of pyrazoles exhibit notable anti-inflammatory properties. For instance, compounds similar to 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| Compound A | 0.034 µM | 353.8 |
| Compound B | 0.052 µM | >2000 |
| 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
The mechanism by which 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects is thought to involve the modulation of inflammatory pathways. It may act as an inhibitor of key enzymes involved in the synthesis of pro-inflammatory mediators.
Case Studies
- In Vivo Anti-inflammatory Study : In a study examining various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced rat paw edema model, several compounds demonstrated significant edema inhibition compared to standard treatments like celecoxib. The specific performance of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole remains under investigation.
- Histopathological Analysis : Histological evaluations post-treatment with pyrazole derivatives indicated minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile .
Synthesis Methods
The synthesis of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be achieved through various methodologies including:
- Microwave-assisted synthesis : This method enhances reaction rates and yields.
- Ultrasound-assisted synthesis : This technique has been shown to improve selectivity and reduce reaction times.
- Green chemistry approaches : Utilizing biodegradable solvents and catalysts to minimize environmental impact.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
